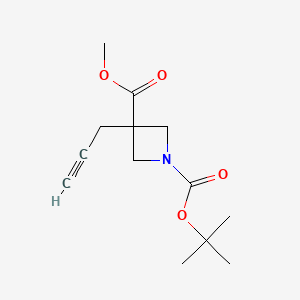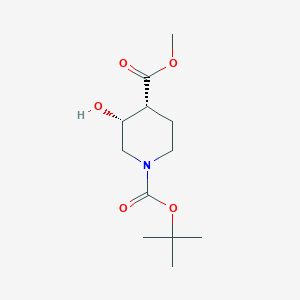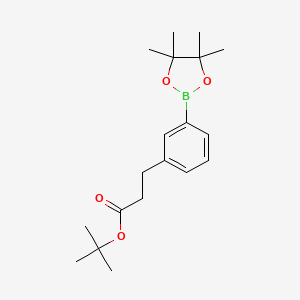
3-Methyl-1-(piperidin-4-yl)azetidin-3-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(piperidin-4-yl)azetidin-3-ol dihydrochloride is a chemical compound that belongs to the class of azetidines and piperidines. It is often used as a building block in organic synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(piperidin-4-yl)azetidin-3-ol dihydrochloride typically involves the reaction of piperidine derivatives with azetidine intermediates. One common method includes the use of rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and recrystallization to obtain the dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(piperidin-4-yl)azetidin-3-ol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
3-Methyl-1-(piperidin-4-yl)azetidin-3-ol dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-1-(piperidin-4-yl)azetidin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride
- 3-[(1H-pyrazol-5-yl)methyl]azetidin-3-ol dihydrochloride
- 3-((2-Methyl-1H-imidazol-1-yl)methyl)piperidin-3-ol hydrochloride
Uniqueness
3-Methyl-1-(piperidin-4-yl)azetidin-3-ol dihydrochloride is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and interactions.
Properties
Molecular Formula |
C9H20Cl2N2O |
|---|---|
Molecular Weight |
243.17 g/mol |
IUPAC Name |
3-methyl-1-piperidin-4-ylazetidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-9(12)6-11(7-9)8-2-4-10-5-3-8;;/h8,10,12H,2-7H2,1H3;2*1H |
InChI Key |
VMJJNZCJJIYKOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C2CCNCC2)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3-Bromocyclobutyl)methyl]trimethylsilane](/img/structure/B13461345.png)
![Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13461353.png)
![rac-(3R,4R,6S)-5-oxotricyclo[2.2.1.0,2,6]heptane-3-carboxylic acid](/img/structure/B13461357.png)


![2-[(Benzyloxy)carbonyl]bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13461378.png)
![4-[3-(2,3-dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B13461383.png)



![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine](/img/structure/B13461401.png)


